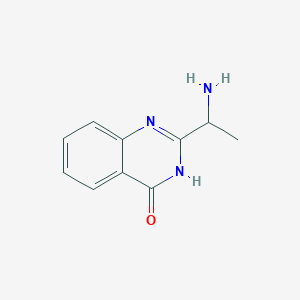
2-(1-Aminoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline ring system fused with a 4(3H)-one moiety and an aminoethyl group at the second position. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1-Aminoethyl)quinazolin-4(3H)-one involves the reaction of quinazoline-3-oxides with primary amines. This reaction is typically carried out under metal-free and mild conditions using tert-butyl hydroperoxide as the oxidant . The reaction proceeds efficiently, providing a broad range of quinazolin-4(3H)-ones in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving quinazoline-3-oxides and primary amines can be adapted for large-scale production, given its efficiency and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Aminoethyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidant.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of bioactive compounds such as evodiamine and rutaempine.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4(3H)-one: The parent compound without the aminoethyl group.
2-Methylquinazolin-4(3H)-one: A similar compound with a methyl group instead of an aminoethyl group.
2-(1-Hydroxyethyl)quinazolin-4(3H)-one: A compound with a hydroxyethyl group instead of an aminoethyl group.
Uniqueness
2-(1-Aminoethyl)quinazolin-4(3H)-one is unique due to the presence of the aminoethyl group, which can impart distinct biological activities and properties compared to its analogs. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,11H2,1H3,(H,12,13,14) |
Clave InChI |
HBVIYECEIAROEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2C(=O)N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)

![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
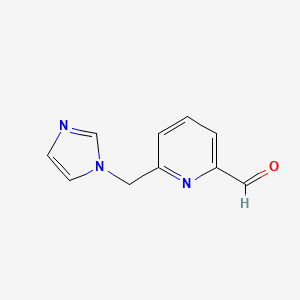

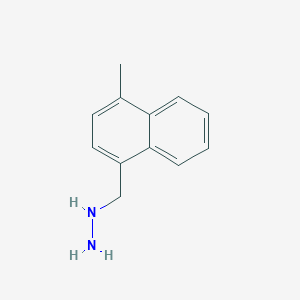
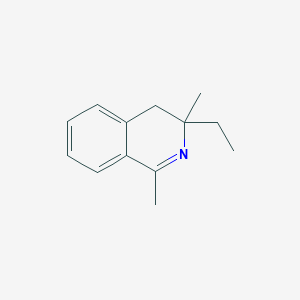

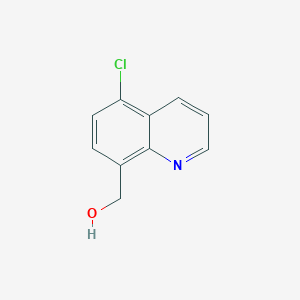
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)

![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-](/img/structure/B11905779.png)
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)
